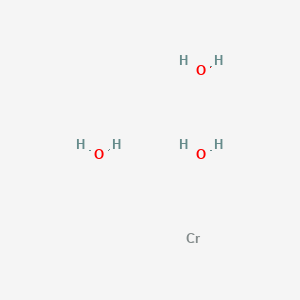
chromium-VI oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a dark red granular solid and is known for its powerful oxidizing propertiesThis compound is widely used in various industrial applications, particularly in electroplating and as an oxidizing agent .
Preparation Methods
Chromium-VI oxide is typically synthesized by the reaction of sodium dichromate with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] In industrial settings, this reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Chromium-VI oxide undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation: It oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. For example[ 3 \text{RCH}_2\text{OH} + 4 \text{CrO}_3 + 12 \text{H}^+ \rightarrow 4 \text{Cr}^{3+} + 3 \text{RCOOH} + 9 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to chromium-III oxide (Cr₂O₃) at high temperatures (around 400°C).
Substitution: It reacts with strong bases to form chromates and dichromates
Scientific Research Applications
Chromium-VI oxide has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action of chromium-VI oxide involves its strong oxidizing properties. When it comes into contact with organic matter, it readily oxidizes the material, often resulting in combustion. In biological systems, this compound can penetrate cell membranes and undergo reduction to chromium-III, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation .
Comparison with Similar Compounds
Chromium-VI oxide is unique among chromium compounds due to its high oxidation state and strong oxidizing ability. Similar compounds include:
Chromium-III oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.
Chromium-III chloride (CrCl₃): A violet compound used in the synthesis of other chromium compounds and as a catalyst in organic reactions.
Chromium-III sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.
This compound stands out due to its higher oxidation state, making it a more potent oxidizing agent compared to its trivalent counterparts.
Properties
Molecular Formula |
CrH6O3 |
|---|---|
Molecular Weight |
106.042 g/mol |
IUPAC Name |
chromium;trihydrate |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 |
InChI Key |
LXMQZGGLHVSEBA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



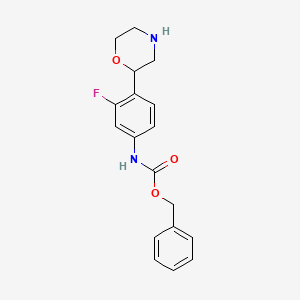
![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
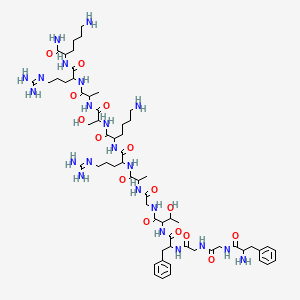
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)
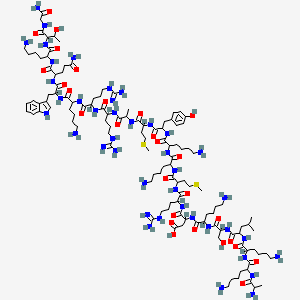
![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)
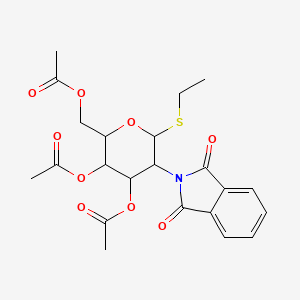
![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
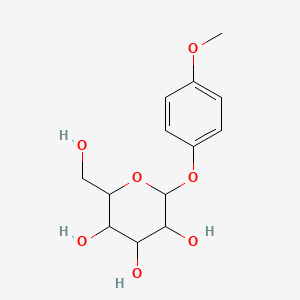
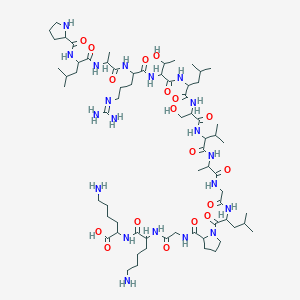
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
